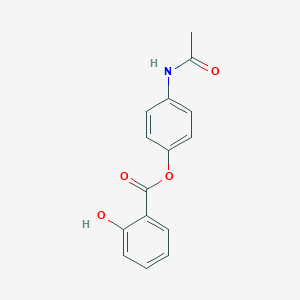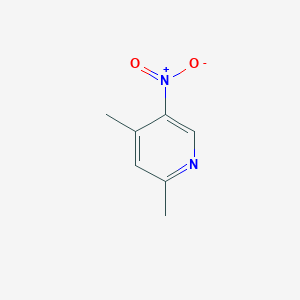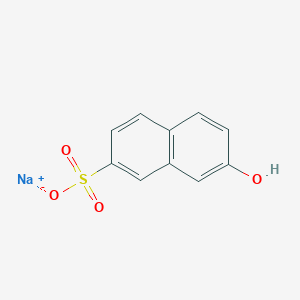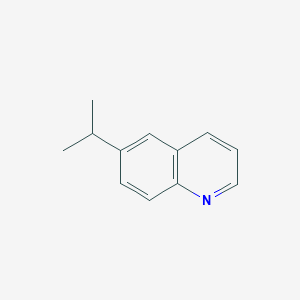![molecular formula C17H18N2O2 B087372 [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol CAS No. 431909-12-5](/img/structure/B87372.png)
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol” is a chemical compound with the CAS Number: 431909-12-5 . It has a molecular weight of 282.34 and its IUPAC name is [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18N2O2/c20-13-17-18-15-9-4-5-10-16(15)19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol” is a solid at room temperature . It has a molecular weight of 282.34 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol: is utilized in pharmaceutical research as a precursor for synthesizing compounds with potential therapeutic effects. Its structure is amenable to modifications that can lead to the development of new drugs with benzimidazole core, which is a common motif in pharmacologically active molecules .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its phenoxypropyl side chain can be exploited in cross-coupling reactions, enabling the synthesis of diverse organic compounds .
Material Science
In material science, [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol can be used to create novel polymers or co-polymers. Its incorporation into polymer chains could impart unique properties such as enhanced thermal stability or specific binding capabilities .
Catalysis
The benzimidazole moiety of the compound can act as a ligand in catalytic systems. It can coordinate with metals to form catalysts that are used in various chemical reactions, including oxidation and reduction processes .
Biological Studies
As a bioactive scaffold, this compound can be employed in biological studies to probe the function of enzymes or receptors. It can be used to design inhibitors or activators that can modulate biological pathways .
Fluorescence Studies
Due to its potential fluorescent properties, it can be used in the development of new fluorescent probes for biological imaging. These probes can help in visualizing cellular processes and diagnosing diseases .
Agrochemical Research
In agrochemical research, derivatives of this compound could be explored for their pesticidal or herbicidal activities. The benzimidazole ring, in particular, is known for its fungicidal properties .
Environmental Science
This compound can also be investigated for its role in environmental science, particularly in the removal or degradation of pollutants. Its chemical structure could interact with contaminants, leading to their breakdown .
Safety and Hazards
Propiedades
IUPAC Name |
[1-(3-phenoxypropyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-13-17-18-15-9-4-5-10-16(15)19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGAVKMCOIIVSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389933 |
Source


|
| Record name | [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |
CAS RN |
431909-12-5 |
Source


|
| Record name | [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)



![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)






